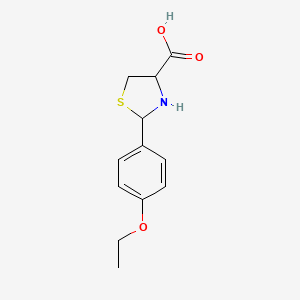

2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid

説明

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative synthesized via the condensation of L-cysteine with an aldehyde derived from 4-ethoxyphenyl. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen, often explored for their diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The ethoxyphenyl substituent introduces an electron-donating group, influencing electronic, steric, and metabolic characteristics compared to other derivatives.

特性

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-6,10-11,13H,2,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCOCRPZHNFYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-ethoxybenzaldehyde with cysteine in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to scale up the synthesis .

化学反応の分析

Types of Reactions

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of 2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations :

- Stereochemistry : Derivatives like (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid exhibit stereospecific antibacterial activity when complexed with metals (e.g., Cu(II), Fe(II)) .

Antimicrobial and Antimalarial Activity

- Chlorophenyl Derivatives: 2-(4-Chlorophenyl) analogs linked to 4-aminoquinoline showed potent antimalarial activity (e.g., 70% parasitemia suppression in vivo) by inhibiting heme polymerization .

- Hydroxyphenyl Derivatives: Metal complexes of 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid demonstrated strong antibacterial activity against Pseudomonas aeruginosa and Streptococcus epidermidis .

Enzyme Inhibition and Antioxidant Effects

- Dihydroxyphenyl Derivatives : Inhibit NF-κB-mediated inflammation, preventing UV-induced skin damage .

- Thiazolidine-4-Carboxylic Acid (T4C) : Acts as an L-cysteine reservoir, mitigating oxidative stress by scavenging aldehydes and reactive oxygen species (ROS) .

Toxicity Profiles

- Hydroxy-Methoxyphenyl Derivative : Exhibited developmental toxicity in zebrafish (LC50 = 0.804 mM at 96 h), causing pericardial edema and spinal malformations .

- Ethoxyphenyl Inference : Larger substituents like ethoxy may increase metabolic resistance but could also raise toxicity risks due to prolonged half-life.

Physicochemical Properties

- Acidity Constants (pKa) : QSPR models predict pKa variations based on substituents. Electron-donating groups (e.g., ethoxy) lower acidity compared to electron-withdrawing groups (e.g., fluorine), influencing solubility and ionization .

- Metal Chelation : Hydroxyphenyl derivatives form stable bidentate complexes with transition metals, enhancing antibacterial activity . Ethoxyphenyl’s weaker coordination ability may limit this effect.

生物活性

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features an ethoxy group attached to a phenyl ring, which is linked to a thiazolidine ring containing a carboxylic acid functional group. The specific arrangement of these groups is essential for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production and can be targeted for skin-related conditions.

- Cellular Signaling Modulation : The compound may interact with various signaling pathways influencing cell proliferation and apoptosis.

Antioxidant Properties

Research indicates that thiazolidine derivatives possess significant antioxidant properties. For instance, studies have shown that this compound can reduce levels of reactive oxygen species (ROS) in vitro, suggesting its role in protecting cells from oxidative damage .

Antimicrobial Activity

Thiazolidines have been evaluated for their antimicrobial activities against various pathogens. Preliminary studies suggest that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Effects

The compound has been investigated for its potential anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Zebrafish Model : A study conducted on zebrafish embryos revealed that exposure to varying concentrations of this compound resulted in developmental abnormalities, including pericardial edema and tail malformations. These findings highlight the compound's potential teratogenic effects at high doses .

- Cell Culture Studies : In human cancer cell lines, treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptosis rates correlating with elevated concentrations of the compound .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Antimicrobial | Inhibited bacterial growth | |

| Anticancer | Induced apoptosis | |

| Developmental Toxicity | Malformations in zebrafish |

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. Potential studies could include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

Q & A

Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid and its derivatives?

Methodological Answer: The compound can be synthesized via condensation of L-cysteine with 4-ethoxybenzaldehyde under mild acidic or basic conditions. This reaction typically produces a mixture of diastereomers (2S,4R and 2R,4R), which can be separated using chiral chromatography or recrystallization . For derivatives, substituents on the phenyl ring (e.g., hydroxyl, methoxy, bromo groups) are introduced by modifying the aldehyde precursor. Metal complexes (e.g., Cu(II), Fe(II)) are synthesized by reacting the ligand with metal salts in a 1:2 molar ratio (metal:ligand) in polar solvents like ethanol or DMF .

Q. How are thiazolidine-4-carboxylic acid derivatives characterized structurally?

Methodological Answer: Characterization involves:

- Spectroscopy : IR confirms the presence of carboxylic acid (-COOH) and thiazolidine ring vibrations. UV-Vis spectroscopy identifies π→π* transitions in aromatic substituents.

- Mass Spectrometry : High-resolution MS determines molecular ion peaks and fragmentation patterns.

- Thermal Analysis : TGA/DSC assesses decomposition temperatures and stability.

- Magnetic Susceptibility : For metal complexes, this confirms oxidation states (e.g., Fe(II) vs. Fe(III)) .

Q. What in vitro models are used to evaluate the biological activity of these compounds?

Methodological Answer:

- Antibacterial Assays : Compounds are tested against Gram-positive (e.g., Streptococcus epidermis) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria using disk diffusion or microdilution methods. Iron complexes often show higher efficacy due to enhanced membrane permeability .

- Antioxidant Assays : DPPH radical scavenging and lipid peroxidation inhibition are measured spectrophotometrically .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of thiazolidine derivatives?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts molecular geometry, electronic properties, and stability. Key steps:

Geometry Optimization : Minimize energy to determine the most stable conformation.

Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess reactivity.

Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

For example, Fe(II) complexes show lower HOMO-LUMO gaps (~2.1 eV), correlating with higher antibacterial activity .

Q. How is developmental toxicity assessed in model organisms?

Methodological Answer:

- Zebrafish Embryo Assay :

- LC50 Determination : Expose embryos to compound concentrations (e.g., 0.1–1.1 mM) for 48–96 hours. Probit analysis calculates median lethal doses .

- Apoptosis Detection : TUNEL staining quantifies apoptotic cells in treated vs. control embryos. ANOVA with Tukey’s HSD post-hoc test identifies significant differences (p < 0.05) .

- Morphological Defects : Monitor yolk sac edema, spinal curvature, and delayed hatching via stereo microscopy .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 2-(4-ethoxyphenyl) derivatives may show lower toxicity than bromophenyl analogs due to reduced electrophilicity .

- Dose-Response Curves : Ensure consistency in exposure times and solvent controls (e.g., DMSO ≤ 0.1% v/v).

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

Key Methodological Considerations

- Stereochemistry : Use chiral HPLC to isolate (2S,4R) vs. (2R,4R) isomers, as bioactivity varies significantly (e.g., 2S-methyl analog is inactive in hepatoprotection) .

- Prodrug Activation : Monitor non-enzymatic ring-opening kinetics (e.g., deuterium exchange in D2O) to confirm cysteine release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。